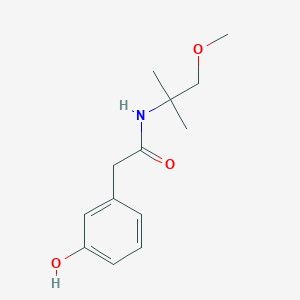
1-(3-methylcyclohexyl)-N-(1-methylpyrazol-4-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylcyclohexyl)-N-(1-methylpyrazol-4-yl)piperidin-4-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-MMC, and it belongs to the class of synthetic cathinones. The structure of 3-MMC is similar to other cathinones, such as mephedrone and methcathinone. The chemical formula of 3-MMC is C13H19N3, and its molecular weight is 217.31 g/mol.
Mécanisme D'action
The mechanism of action of 1-(3-methylcyclohexyl)-N-(1-methylpyrazol-4-yl)piperidin-4-amine is not fully understood. However, it is believed that 3-MMC acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This effect is similar to other cathinones, such as mephedrone and methcathinone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other cathinones. The use of 3-MMC can lead to increased heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. The long-term effects of 3-MMC are not fully understood, but it is believed that chronic use can lead to addiction, cognitive impairment, and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylcyclohexyl)-N-(1-methylpyrazol-4-yl)piperidin-4-amine has several advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized using simple chemical reactions. It is also relatively stable and can be stored for long periods. However, one of the limitations is that the effects of 3-MMC on humans are not fully understood, and its use for research purposes is limited due to its potential harmful effects.
Orientations Futures
There are several future directions for research on 1-(3-methylcyclohexyl)-N-(1-methylpyrazol-4-yl)piperidin-4-amine. One of the areas of interest is the development of new cathinones with improved pharmacological properties. Another area of research is the investigation of the long-term effects of 3-MMC on human health. Additionally, the use of 3-MMC as a potential treatment for neurological disorders, such as Parkinson's disease, is also being explored.
Méthodes De Synthèse
The synthesis of 1-(3-methylcyclohexyl)-N-(1-methylpyrazol-4-yl)piperidin-4-amine involves the reaction between 3-methylcyclohexanone and 4-methylpyrazole-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification and crystallization.
Applications De Recherche Scientifique
1-(3-methylcyclohexyl)-N-(1-methylpyrazol-4-yl)piperidin-4-amine has been the subject of several scientific studies due to its potential applications in various fields. One of the most significant areas of research is the development of new psychoactive substances (NPS). 3-MMC is considered a designer drug that has similar effects to other cathinones, such as increased energy, euphoria, and enhanced sociability. However, the use of 3-MMC for recreational purposes is illegal in many countries due to its potential harmful effects.
Propriétés
IUPAC Name |
1-(3-methylcyclohexyl)-N-(1-methylpyrazol-4-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4/c1-13-4-3-5-16(10-13)20-8-6-14(7-9-20)18-15-11-17-19(2)12-15/h11-14,16,18H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBHBELPDKWMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCC(CC2)NC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)
![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)

![(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone](/img/structure/B7647845.png)
![3-fluoro-N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide](/img/structure/B7647853.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B7647859.png)
![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B7647868.png)
![1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one](/img/structure/B7647875.png)
![ethyl 3-[2-(2,6-difluorophenyl)propanoylamino]-1H-pyrazole-5-carboxylate](/img/structure/B7647890.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2,4-dihydroxybenzamide](/img/structure/B7647902.png)
![N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine](/img/structure/B7647906.png)
![1-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)urea](/img/structure/B7647908.png)
![N-[1-(oxolan-3-yloxy)propan-2-yl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647920.png)